4-(3-Fluorophenyl)thian-4-ol
Description
4-(3-Fluorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a hydroxyl group at the 4-position and a 3-fluorophenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The fluorine atom enhances lipophilicity and metabolic stability, while the thiane ring introduces conformational flexibility.
Properties
IUPAC Name |
4-(3-fluorophenyl)thian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAXEJPAIZBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247875 | |
| Record name | 4-(3-Fluorophenyl)tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939801-40-8 | |
| Record name | 4-(3-Fluorophenyl)tetrahydro-2H-thiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939801-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)thian-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and thian-4-ol.
Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with thian-4-ol in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(3-Fluorophenyl)thian-4-ol.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Fluorophenyl)thian-4-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation of intermediates.
Solvent Extraction: Employing solvents to extract and purify the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)thian-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of 4-(3-Fluorophenyl)thian-4-ol and related compounds:
Key Observations:
- Heterocyclic Rigidity : Triazole derivatives (e.g., 5-(3-fluorophenyl)-triazole-3-thiols) exhibit greater rigidity due to their aromatic triazole core, which may enhance binding affinity in biological systems .
- Acidity Differences: 4-Fluoro-3-(trifluoromethyl)phenol is significantly more acidic (pKa ~5–6 for similar phenols) than 4-(3-Fluorophenyl)thian-4-ol (an alcohol, pKa ~16–18) due to electron-withdrawing CF₃ and fluorine groups .
Physicochemical Properties
Biological Activity
4-(3-Fluorophenyl)thian-4-ol is a synthetic compound characterized by its unique structure, which includes a fluorophenyl group attached to a thian-4-ol moiety. The molecular formula of this compound is . The presence of the fluorine atom significantly influences its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound exhibits several notable chemical behaviors:
- Reactivity : It can undergo oxidation to form sulfoxides or sulfones, and reduction to yield alcohols or thiols.
- Substitution : The fluorine atom allows for potential nucleophilic aromatic substitution reactions, which can modify the compound's biological activity.
The biological activity of 4-(3-Fluorophenyl)thian-4-ol is thought to stem from its interaction with specific molecular targets. The mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction processes.
- Gene Expression Alteration : It may affect the expression of genes related to its biological activity.
Antimicrobial Properties
Research indicates that 4-(3-Fluorophenyl)thian-4-ol possesses antimicrobial properties. Preliminary studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, its effectiveness was compared with standard antibiotics, revealing promising results in inhibiting the growth of resistant strains.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. Notably, the following findings were reported:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.13 | 5-Fluorouracil | 7.4 |
| A549 (Lung Cancer) | 6.6 | 5-Fluorouracil | 7.4 |
| HepG2 (Liver Cancer) | 6.9 | 5-Fluorouracil | 8.3 |
These results suggest that 4-(3-Fluorophenyl)thian-4-ol could be a viable candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies using carrageenan-induced paw edema models indicated that it could significantly reduce inflammation compared to control groups.
Study on Anticancer Activity
A detailed study focused on the effects of 4-(3-Fluorophenyl)thian-4-ol on various cancer cell lines was conducted. The results highlighted:
- Mechanism of Action : The compound was found to induce apoptosis through mitochondrial pathways.
- Synergistic Effects : When combined with other known chemotherapeutics, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer types.
Study on Antimicrobial Efficacy
Another significant study evaluated the antimicrobial activity against resistant bacterial strains:
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
